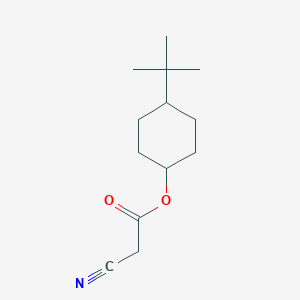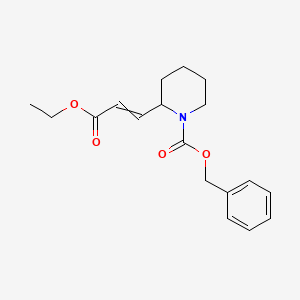
benzyl 2-(3-ethoxy-3-oxoprop-1-enyl)piperidine-1-carboxylate
Descripción general
Descripción
Ethyl 3-(N-benzyloxycarbonylpiperid-2-yl)-2-propenoate is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are often used in medicinal chemistry and organic synthesis due to their versatile chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 2-(3-ethoxy-3-oxoprop-1-enyl)piperidine-1-carboxylate typically involves the following steps:
Formation of Piperidine Derivative: The starting material, piperidine, is reacted with benzyl chloroformate to form N-benzyloxycarbonylpiperidine.
Esterification: The N-benzyloxycarbonylpiperidine is then reacted with ethyl acrylate under basic conditions to form the final product, this compound.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(N-benzyloxycarbonylpiperid-2-yl)-2-propenoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the benzyloxycarbonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Ethyl 3-(N-benzyloxycarbonylpiperid-2-yl)-2-propenoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of benzyl 2-(3-ethoxy-3-oxoprop-1-enyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 3-(N-benzyloxycarbonylpiperid-2-yl)-2-propenoate: Unique due to its specific ester and piperidine structure.
N-Benzyloxycarbonylpiperidine: Lacks the ester group, making it less reactive in certain chemical reactions.
Ethyl 3-(N-carbobenzyloxy)piperidine-2-carboxylate: Similar structure but with different functional groups, leading to different reactivity and applications.
Uniqueness
Ethyl 3-(N-benzyloxycarbonylpiperid-2-yl)-2-propenoate is unique due to its combination of ester and piperidine functionalities, which provide a versatile platform for further chemical modifications and applications in various fields.
Propiedades
Número CAS |
143321-98-6 |
|---|---|
Fórmula molecular |
C18H23NO4 |
Peso molecular |
317.4 g/mol |
Nombre IUPAC |
benzyl 2-(3-ethoxy-3-oxoprop-1-enyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C18H23NO4/c1-2-22-17(20)12-11-16-10-6-7-13-19(16)18(21)23-14-15-8-4-3-5-9-15/h3-5,8-9,11-12,16H,2,6-7,10,13-14H2,1H3 |
Clave InChI |
NVIYRNUTCODANF-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C=CC1CCCCN1C(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(1H-Pyrazolo[3,4-b]pyridin-3-yl)-1H-pyrrole-3-carboxylic Acid Ethyl Ester](/img/structure/B8392751.png)
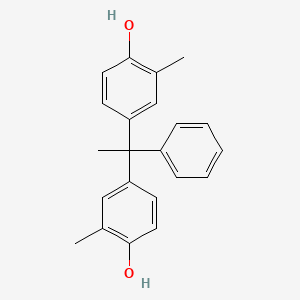
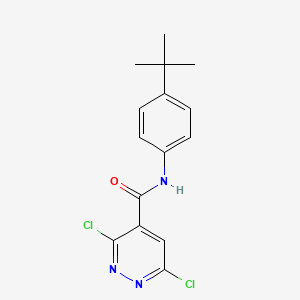
![1-[2-(Thien-2-yl)ethyl]indole-4-carbaldehyde](/img/structure/B8392781.png)
![1-(3-(Quinolin-6-ylmethyl)imidazo[1,2-a]pyrimidin-6-yl)ethanone](/img/structure/B8392798.png)
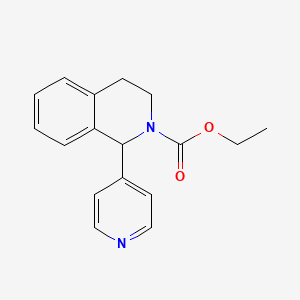
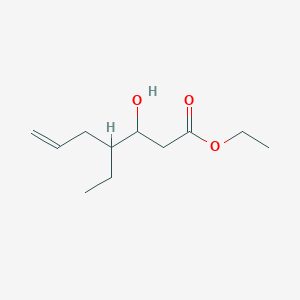
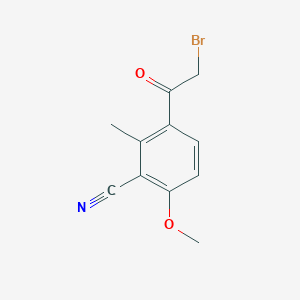
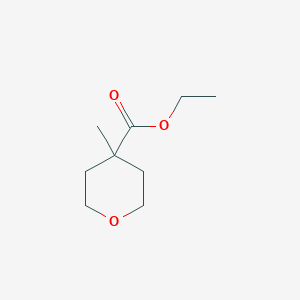
![3-[4-(N,N-bis(2-chloroethyl)amino]phenyl)propanal](/img/structure/B8392828.png)



